

# B7H3: A Promising Therapeutic Target for the Radiopharmaceutical RV01

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

B7 homolog 3 (B7H3), also known as CD276, is a transmembrane protein belonging to the B7 superfamily of immune checkpoint molecules.[1][2] While its expression is limited in healthy tissues, B7H3 is aberrantly overexpressed in a wide array of solid tumors, including prostate, pancreatic, ovarian, and lung cancers.[3][4] This differential expression, coupled with its association with poor prognosis and tumor progression, establishes B7H3 as a compelling target for cancer therapy.[3][5] **RV01** (also known as Betabart) is a novel radiopharmaceutical agent in development by Radiopharm Theranostics and MD Anderson Cancer Center, designed to specifically target B7H3-expressing tumors.[6] **RV01** is a monoclonal antibody with a strong affinity for the 4Ig isoform of B7H3, conjugated to the beta-emitting radionuclide Lutetium-177 (177Lu).[6] Preclinical studies have demonstrated promising activity, and the U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a first-in-human Phase 1 clinical trial, anticipated to commence in late 2025.[6] This technical guide provides a comprehensive overview of B7H3 as a therapeutic target, the mechanism of action of **RV01**, and detailed experimental protocols relevant to its preclinical evaluation.

## B7H3 (CD276): A Multifaceted Role in Cancer

B7H3 is a type I transmembrane glycoprotein that plays a complex role in tumorigenesis, extending beyond its function as an immune checkpoint.[7] Its overexpression in cancer is



linked to several pro-tumorigenic functions, both immune-mediated and non-immunological.[8]

### **Immune-Mediated Functions**

Initially described with both co-stimulatory and co-inhibitory functions, a growing body of evidence points towards a predominantly inhibitory role of B7H3 in the tumor microenvironment.[7][8] B7H3 is believed to suppress the activation and proliferation of T-cells, thereby enabling tumor cells to evade immune surveillance.[2][8] High B7H3 expression has been correlated with reduced infiltration of CD8+ T cells in tumors.[9]

## **Non-Immunological Functions**

Beyond its immunomodulatory role, B7H3 is directly involved in cancer cell biology, promoting:

- Proliferation and Survival: B7H3 activates key signaling pathways such as JAK/STAT and PI3K/Akt, which are crucial for cell growth and survival.[10][11][12][13][14]
- Metastasis and Invasion: Upregulation of B7H3 has been shown to enhance cancer cell migration and invasion, partly through the modulation of matrix metalloproteinases (MMPs).
   [2][15]
- Angiogenesis: B7H3 can promote the formation of new blood vessels in tumors by activating the NF-κB pathway and increasing the expression of vascular endothelial growth factor (VEGF).[8][9]
- Chemoresistance: Overexpression of B7H3 has been linked to resistance to standard chemotherapeutic agents.[8]

## **B7H3 Signaling Pathways**

B7H3 exerts its pro-tumorigenic effects by modulating several intracellular signaling cascades. The diagram below illustrates the key pathways influenced by B7H3 expression in cancer cells.





Click to download full resolution via product page

Caption: B7H3 activates multiple signaling pathways promoting cancer progression.

# **Quantitative Data: B7H3 Expression Across Solid Tumors**

The rationale for targeting B7H3 is strongly supported by its high frequency of expression across a multitude of solid tumors.[8][16] The following table summarizes B7H3 expression data from various studies.



| Tumor Type                         | Frequency of B7H3 Positivity (%)             | References |
|------------------------------------|----------------------------------------------|------------|
| Ovarian Cancer                     | 93%                                          | [16]       |
| Non-Small Cell Lung Cancer (NSCLC) | 74%                                          | [16]       |
| Breast Cancer                      | 39-69%                                       | [5][16]    |
| Prostate Cancer                    | High Expression Correlates with Poor Outcome | [1]        |
| Pancreatic Cancer                  | 51% (Ampullary) vs. 21%<br>(Pancreatic)      | [4]        |
| Colorectal Cancer                  | 86% (Cytoplasmic/Membrane)                   | [1]        |
| Glioma                             | Expression correlates with malignancy grade  | [16]       |
| Neuroblastoma                      | 76%                                          | [17]       |
| Medulloblastoma                    | 100%                                         | [17]       |
| Renal Cell Carcinoma               | ~50% in primary tumors                       | [14]       |

Note: The frequency of positivity can vary depending on the antibody used, staining methodology, and scoring criteria.

## **RV01** (Betabart): A Targeted Radiopharmaceutical

**RV01** is a first-in-class radiopharmaceutical that leverages the high expression of B7H3 on tumor cells to deliver a cytotoxic payload of Lutetium-177.[6]

## **Mechanism of Action**

The monoclonal antibody component of **RV01** specifically binds to the 4lg isoform of B7H3 on the surface of cancer cells.[6] Following binding, the attached <sup>177</sup>Lu radionuclide emits beta particles, which are a form of high-energy electrons. These beta particles travel a short



distance within the tissue, causing DNA damage and inducing apoptosis in the targeted cancer cells and nearby tumor cells (a phenomenon known as the "crossfire effect").

## **Preclinical Findings for RV01**

While specific quantitative data from preclinical studies of **RV01** have not been fully disclosed, press releases and presentations from Radiopharm Theranostics have highlighted several key findings.[6]

| Feature          | Preclinical Finding                                                                                                                            | Potential<br>Advantage                                                                                                                | References |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|------------|
| Biodistribution  | Favorable biodistribution with high tumor uptake.                                                                                              | Enhanced therapeutic efficacy.                                                                                                        | [6]        |
| Pharmacokinetics | Shorter half-life<br>compared to<br>traditional monoclonal<br>antibodies.                                                                      | Reduced exposure to healthy tissues and potential for lower toxicity.                                                                 | [6]        |
| Clearance        | Primarily cleared through the liver.                                                                                                           | The liver is more radio-resistant than the kidneys, potentially minimizing renal toxicity often seen with other radiopharmaceuticals. | [6]        |
| Efficacy         | Demonstrated tumor shrinkage and prolonged survival in animal models. Some reports mention "complete regression of established solid tumours". | Strong indication of anti-tumor activity.                                                                                             | [6]        |



# Representative Preclinical Data for a <sup>177</sup>Lu-labeled B7H3 Antibody

The following table presents representative biodistribution data from a preclinical study of a <sup>177</sup>Lu-labeled anti-B7H3 monoclonal antibody in a liver cancer xenograft model. This data is intended to be illustrative of the types of quantitative assessments performed for agents like **RV01**.

| Organ  | Mean Uptake (%ID/g ± SD) at 192h post-<br>injection |
|--------|-----------------------------------------------------|
| Tumor  | 2.47 ± 0.41                                         |
| Blood  | Not Reported                                        |
| Heart  | Not Reported                                        |
| Lung   | Not Reported                                        |
| Liver  | Not Reported                                        |
| Spleen | Not Reported                                        |
| Kidney | Not Reported                                        |
| Muscle | Not Reported                                        |
| Bone   | Not Reported                                        |

Note: This data is from a study on a different  $^{177}$ Lu-labeled anti-B7H3 antibody and is for illustrative purposes only. %ID/g = percentage of injected dose per gram of tissue.

## **Experimental Protocols**

The following sections provide detailed, representative protocols for the key experiments involved in the preclinical evaluation of a B7H3-targeted radiopharmaceutical like **RV01**.

## Representative Protocol: Radiolabeling of an Anti-B7H3 Monoclonal Antibody with Lutetium-177



Objective: To conjugate an anti-B7H3 monoclonal antibody with a chelator and subsequently label it with <sup>177</sup>Lu for therapeutic use.

#### Materials:

- Anti-B7H3 monoclonal antibody (e.g., humanized IgG1)
- Bifunctional chelator (e.g., p-SCN-Bn-DOTA)
- 177LuCl₃ in HCl solution
- Sodium acetate buffer (0.25 M, pH 5.5)
- PD-10 desalting column
- ITLC-SG strips
- Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
- Radio-TLC scanner
- · Gamma counter

#### Procedure:

- Antibody-Chelator Conjugation:
  - 1. Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).
  - 2. Add the bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the antibody solution at a specific molar ratio (e.g., 10:1).
  - 3. Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.
  - 4. Purify the antibody-chelator conjugate using a PD-10 desalting column to remove unconjugated chelator.
- Radiolabeling with <sup>177</sup>Lu:



- 1. Add a calculated amount of ¹<sup>77</sup>LuCl₃ to the purified antibody-chelator conjugate in a reaction vial.
- 2. Adjust the pH of the reaction mixture to 4.5-5.0 using sodium acetate buffer.
- 3. Incubate the reaction at 37°C for 1-2 hours.
- Quality Control:
  - 1. Determine the radiochemical purity (RCP) of the <sup>177</sup>Lu-labeled antibody using instant thinlayer chromatography (ITLC).
  - 2. Spot the reaction mixture onto an ITLC-SG strip and develop it using the appropriate mobile phase.
  - 3. Analyze the strip using a radio-TLC scanner to quantify the percentage of labeled antibody versus free <sup>177</sup>Lu. An RCP of >95% is typically required.
  - 4. Measure the final activity of the product using a calibrated gamma counter.

# Representative Protocol: In Vivo Biodistribution and Tumor Uptake Study

Objective: To determine the distribution and tumor targeting of the <sup>177</sup>Lu-labeled anti-B7H3 antibody in a tumor-bearing mouse model.

#### Materials:

- 177Lu-labeled anti-B7H3 antibody
- Tumor-bearing mice (e.g., immunodeficient mice with B7H3-positive human tumor xenografts)
- Anesthesia (e.g., isoflurane)
- Syringes and needles for injection and blood collection
- Surgical tools for dissection



- Gamma counter
- Analytical balance

#### Procedure:

- Animal Model:
  - 1. Implant B7H3-positive human cancer cells (e.g., from a cell line or patient-derived xenograft) subcutaneously into the flank of immunodeficient mice.
  - 2. Allow tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- Injection of Radiopharmaceutical:
  - 1. Administer a known amount of the <sup>177</sup>Lu-labeled antibody (e.g., 1-2 MBq) to each mouse via tail vein injection.
- Tissue Collection:
  - 1. At predetermined time points (e.g., 24, 48, 96, 192 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
  - 2. Collect blood samples via cardiac puncture.
  - 3. Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor.
- Measurement and Data Analysis:
  - 1. Weigh each collected tissue sample.
  - Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
  - 3. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.



4. Calculate tumor-to-organ ratios to assess targeting specificity.

## **Preclinical Development Workflow for RV01**

The preclinical development of a targeted radiopharmaceutical like **RV01** involves a multi-step process to establish its safety and efficacy before advancing to clinical trials.





Click to download full resolution via product page

Caption: A streamlined workflow for the preclinical development of RV01.



### **Conclusion and Future Directions**

B7H3 represents a highly attractive and validated target for cancer therapy due to its overexpression on a wide range of solid tumors and its limited presence in normal tissues. The development of **RV01**, a <sup>177</sup>Lu-labeled monoclonal antibody targeting B7H3, offers a promising new therapeutic modality for patients with B7H3-positive cancers. Preclinical data, although not yet fully published in quantitative detail, suggest that **RV01** has a favorable safety and efficacy profile. The upcoming Phase 1 clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of **RV01** in human subjects. Future research will likely focus on identifying predictive biomarkers for response to **RV01** therapy and exploring its potential in combination with other anti-cancer agents to further enhance its therapeutic benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aspects and prospects of preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell B7-H3 Expression Is More Prevalent in the Pancreato-Biliary Subtype of Ampullary Cancer Than in Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FDA Clears First-in-Human Phase 1 Trial: RV-01 Targeting Solid Tumors PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. B7-H3 in Cancer Immunotherapy—Prospects and Challenges: A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. New Emerging Targets in Cancer Immunotherapy: The Role of B7-H3 [mdpi.com]



- 11. B7-H3 Regulates Glioma Growth and Cell Invasion Through a JAK2/STAT3/Slug-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B7-H3 Induces Ovarian Cancer Drugs Resistance Through An PI3K/AKT/BCL-2 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B7-H3 promotes the epithelial-mesenchymal transition of NSCLC by targeting SIRT1 through the PI3K/AKT pathway PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of B7-H3 expression on metastasis, immune exhaustion and JAK/STAT and PI3K/AKT pathways in clear cell renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 17. B7-H3 role in the immune landscape of cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [B7H3: A Promising Therapeutic Target for the Radiopharmaceutical RV01]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2364908#b7h3-as-a-therapeutic-target-for-rv01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







, ,